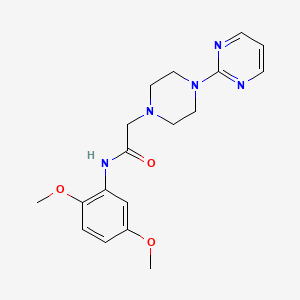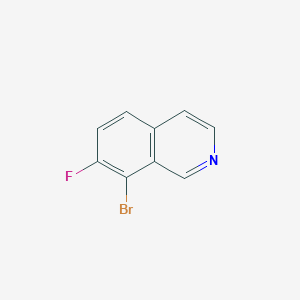
8-Bromo-7-fluoroisoquinoline
概要
説明
8-Bromo-7-fluoroisoquinoline is a heterocyclic organic compound . It has a molecular weight of 226.05 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as 8-Bromo-7-fluoroisoquinoline, has been greatly developed over the past decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The IUPAC name for 8-Bromo-7-fluoroisoquinoline is 8-bromo-7-fluoroisoquinoline . The InChI code for this compound is 1S/C9H5BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H .Physical And Chemical Properties Analysis
8-Bromo-7-fluoroisoquinoline is a solid compound . It should be stored in a dry room at normal temperature . .科学的研究の応用
Photoremovable Protecting Groups for Physiological Use
8-Bromo-7-hydroxyquinoline (BHQ) derivatives have been identified as efficient photoremovable protecting groups. This application is significant in the study of cell physiology, as these compounds can be photolyzed to release bioactive molecules such as neurotransmitters and drugs upon exposure to light. The use of two-photon excitation (2PE) with BHQ allows for the controlled release of these molecules in a spatially and temporally precise manner, which is crucial for investigating the physiological functions in real time and in living tissues. This technology benefits from BHQ's properties, such as its water solubility, low fluorescence, and stability in the dark, making it suitable for use alongside fluorescent indicators of biological function (Zhu et al., 2006).
Antibacterial Properties
Compounds derived from 8-nitrofluoroquinolone have demonstrated interesting antibacterial activities against both gram-positive and gram-negative strains. This research underscores the potential of these derivatives in developing new antibacterial agents. Notably, modifications at the C-7 position of the quinolone nucleus have resulted in derivatives that exhibit good activity against S. aureus, highlighting the significance of structural modifications in enhancing antibacterial efficacy (Al-Hiari et al., 2007).
Cytotoxic Studies and Cancer Research
8-Hydroxyquinoline derivatives have also been explored for their cytotoxic properties, particularly in the context of cancer research. For instance, certain derivatives have shown enhanced antiproliferative activity against breast cancer cell lines, such as MCF-7, when complexed with metals like Co(III), Ni(II), and Cu(II). These findings suggest that the metal complexes of these hydroxyquinoline derivatives may serve as potential chemotherapeutic agents, offering insights into the development of new cancer treatments (Kotian et al., 2021).
Fluorescence and Sensing Applications
The unique photophysical properties of 8-hydroxyquinoline and its derivatives have been exploited in the development of fluorescent sensors. These compounds can undergo significant changes in their fluorescence properties upon binding to metal ions, making them useful for the detection, separation, and quantitative analysis of various cations. This application is particularly relevant in environmental monitoring, biomedical imaging, and the development of diagnostic tools (Park et al., 2016).
Safety and Hazards
将来の方向性
Fluorinated isoquinolines, such as 8-Bromo-7-fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Therefore, the future direction in the study of this compound may involve its potential applications in these fields.
作用機序
Target of Action
The primary targets of 8-Bromo-7-fluoroisoquinoline are currently unknown. The compound is a fluorinated isoquinoline, a class of compounds known for their unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
The mode of action of 8-Bromo-7-fluoroisoquinoline is not well-documented. As a fluorinated isoquinoline, it is likely to interact with its targets in a manner similar to other compounds in this class. Fluorinated isoquinolines have been shown to cause unique bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms . .
Biochemical Pathways
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities and useful physical properties . .
Result of Action
As a fluorinated isoquinoline, it is likely to have effects similar to other compounds in this class, which can include various bioactivities and useful physical properties . .
Action Environment
The compound should be stored in a sealed, dry environment at room temperature . .
特性
IUPAC Name |
8-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQIFFRWCFFSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoroisoquinoline | |
CAS RN |
1445891-57-5 | |
| Record name | 8-bromo-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)
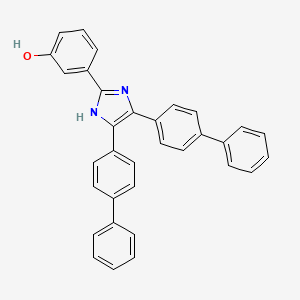
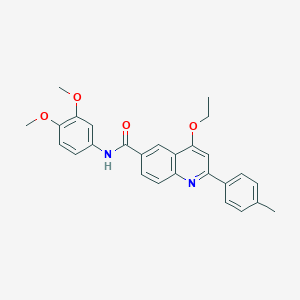
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)

![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)
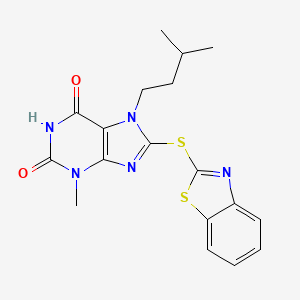
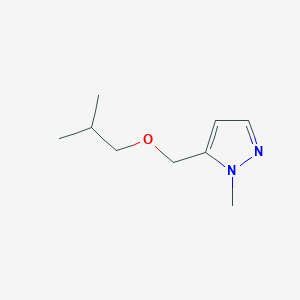
![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)
